1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine
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Overview
Description
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl and piperidine ring
Preparation Methods
The synthesis of 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine typically involves multiple steps, starting with the preparation of the benzyl halide precursor. The synthetic route may include:
Halogenation: Introduction of bromine and chlorine atoms to the benzyl ring through electrophilic aromatic substitution reactions.
Fluorination: Introduction of fluorine atoms to the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: Formation of the final compound through a coupling reaction between the halogenated benzyl precursor and the fluorinated piperidine.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The benzyl and piperidine rings can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromo-2-chloro-benzyl)-4,4-difluoro-piperidine can be compared with other similar compounds, such as:
1-(3-Bromo-2-chloro-benzyl)-piperidine: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
1-(3-Bromo-2-chloro-benzyl)-4-fluoro-piperidine: Contains only one fluorine atom, which may result in different properties compared to the difluoro derivative.
The uniqueness of this compound lies in its specific combination of halogen atoms and the difluoro-piperidine structure, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-bromo-2-chlorophenyl)methyl]-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClF2N/c13-10-3-1-2-9(11(10)14)8-17-6-4-12(15,16)5-7-17/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCMLIHNUWARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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